2,3-Dichloroquinoxaline-6-carbonyl chloride
Description
2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5; EC: 225-037-1) is a halogenated quinoxaline derivative featuring two chlorine atoms at positions 2 and 3 of the bicyclic quinoxaline ring and a reactive carbonyl chloride group at position 6 . Its molecular formula is C₉H₃Cl₃N₂O, and it is synthesized via a multi-step process involving nitration, hydrogenation, cyclocondensation, and chlorination using bis(trichloromethyl) carbonate (triphosgene), achieving an 80% yield in the final chlorination step . The compound’s reactivity stems from its electron-deficient quinoxaline core and the electrophilic carbonyl chloride group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and reactive dyes like Reactive Blue 29 .
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062060 | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919-43-3 | |
| Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Chlorination of Quinoxaline Derivatives
One of the most common methods for synthesizing this compound involves the chlorination of quinoxaline derivatives. The following steps outline this method:
Starting Material : Typically, 2,3-dihydroxy-6-quinoxaline or quinoxaline-2,3-dione is used as the precursor.
Chlorinating Agent : Phosphorus oxychloride (POCl₃) is often employed as the chlorinating agent under reflux conditions.
Reaction Conditions : The reaction is generally conducted at elevated temperatures (around 100°C) for several hours to ensure complete conversion to the desired product.
Yield : This method can achieve yields up to 80% under optimized conditions.
One-Pot Synthesis Using O-Phenylenediamine
A more environmentally friendly approach involves a one-pot synthesis using o-phenylenediamine and oxalic acid. This method is advantageous due to its simplicity and reduced need for intermediate separation:
Reagents : O-phenylenediamine and oxalic acid are mixed in an aromatic hydrocarbon solvent (e.g., toluene).
Catalyst : Silica gel or methanesulfonic acid serves as a catalyst to facilitate the reaction.
Temperature : The mixture is heated at around 110°C for approximately five hours.
Chlorination Step : After the initial reaction, phosphorus oxychloride and dimethylformamide (DMF) are added, and the mixture is maintained at the same temperature for an additional hour.
Quenching and Purification : The reaction is quenched with ice water, followed by extraction with ethyl acetate and purification steps that include washing with saturated sodium chloride and drying with anhydrous sodium sulfate.
Yield : This method has been reported to yield over 90% of the desired compound with high purity.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid method for preparing various quinoxaline derivatives, including this compound:
Procedure : The starting material (e.g., 2,3-dichloroquinoxaline) is combined with a nucleophile and triethylamine in a microwave tube.
Conditions : The reaction is conducted at high temperatures (around 160°C) for about five minutes.
Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress and determine product purity.
This method significantly reduces reaction times while maintaining high yields.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed above:
| Method | Starting Material | Chlorinating Agent | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Chlorination of Derivatives | Quinoxaline derivatives | Phosphorus oxychloride | ~100°C | Up to 80% | Established method; good yields |
| One-Pot Synthesis | O-phenylenediamine + oxalic acid | Phosphorus oxychloride | ~110°C | >90% | Simplified procedure; environmentally friendly |
| Microwave-Assisted Synthesis | Quinoxaline derivatives | Not specified | ~160°C | High | Rapid synthesis; minimal reaction time |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic attack, leading to the formation of substituted quinoxaline derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other condensation products.
Common Reagents and Conditions:
Nucleophiles: Thiourea, amines, and hydrazines are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions often require heating and may be conducted under reflux.
Major Products:
Substituted Quinoxalines: These are formed through nucleophilic substitution reactions.
Condensation Products: Amides and other derivatives are formed through condensation reactions.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in the synthesis of various quinoxaline derivatives. These derivatives are important in materials science and organic synthesis due to their unique chemical properties and reactivity. The ability to modify the quinoxaline structure allows researchers to develop compounds with tailored functionalities.
Quinoxaline derivatives synthesized from 2,3-Dichloroquinoxaline-6-carbonyl chloride have demonstrated significant biological activities, including:
- Antimicrobial : Some derivatives exhibit potent antimicrobial properties against various pathogens, making them candidates for new antibiotic agents.
- Antiviral : Research indicates that certain quinoxaline derivatives can inhibit viral replication, suggesting potential use in antiviral therapies.
- Anticancer : Specific derivatives have shown antitumor activity by inducing apoptosis through mechanisms such as acid ceramidase inhibition .
Medicinal Chemistry
The compound is utilized in developing pharmaceutical agents due to its potential therapeutic effects. Its derivatives have been explored for their efficacy against different diseases, including cancer and infectious diseases. A notable study highlighted the synthesis of 6-substituted derivatives that showed varying degrees of receptor binding and biological activity .
Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals. Its reactivity allows it to be used in various chemical reactions to synthesize complex organic compounds that are valuable in different industries.
Photoluminescent Materials
The compound has also been investigated for its role in synthesizing photoluminescent materials, which are essential in optoelectronic applications. Tetracyclic heterocycles derived from this compound have shown promise in developing new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloroquinoxaline-6-carbonyl chloride involves its ability to act as an electrophilic partner in nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are highly reactive, allowing the compound to form various substituted derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Quinoxaline and Related Derivatives
| Compound Name | Key Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|
| 2,3-Dichloroquinoxaline-6-carbonyl chloride | Quinoxaline core, Cl (2,3), COCl (6) | 17880-88-5 | C₉H₃Cl₃N₂O |
| 2,3-Dichloro-N-methylquinoxaline-6-carboxamide | Quinoxaline core, Cl (2,3), CONHMe (6) | - | C₁₀H₇Cl₂N₃O |
| 6-Chloro-7-nitroquinoxaline | Quinoxaline core, Cl (6), NO₂ (7) | - | C₈H₄ClN₃O₂ |
| 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a) | Quinoxaline core, Cl (6), OCH₂-pyridine-Cl | - | C₁₄H₈Cl₂N₂O |
| 2,6-Dichloroquinoline | Quinoline core, Cl (2,6) | 1810-72-6 | C₉H₅Cl₂N |
Physical and Chemical Properties
- Solubility: The carbonyl chloride group enhances polarity, making this compound soluble in polar aprotic solvents (e.g., DCM) but less so in water. Methyl esters (e.g., methyl 2,3-dichloroquinoxaline-6-carboxylate) exhibit higher organic solubility .
- Stability : The carbonyl chloride is moisture-sensitive, requiring anhydrous handling, whereas carboxamides and nitro derivatives are more stable .
Biological Activity
2,3-Dichloroquinoxaline-6-carbonyl chloride is a chlorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H4Cl2N2O, with a molecular weight of approximately 243.05 g/mol. The compound features two chlorine atoms at the 2 and 3 positions of the quinoxaline ring and a carbonyl chloride functional group at the 6 position. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.
Antiviral Effects
Preliminary studies suggest that this compound may also possess antiviral properties. Its potential effectiveness against viral infections is attributed to its ability to interfere with viral replication processes.
Anticancer Activity
This compound has been studied for its anticancer properties. It may induce apoptosis in cancer cells by inhibiting specific cellular pathways involved in tumor growth. For instance, certain derivatives have shown efficacy by inhibiting acid ceramidase activity, which is crucial in cancer cell survival.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes associated with disease processes, which may contribute to its therapeutic effects.
- Biochemical Pathways : It affects multiple biochemical pathways leading to significant molecular and cellular effects. For example, it may modulate signaling pathways that are critical for cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This highlights its potential as an effective antimicrobial agent in clinical settings.
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of this compound induced apoptosis through activation of caspase pathways at concentrations ranging from 10 to 100 µM. These findings suggest that structural modifications can enhance its anticancer potency.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antiviral | Potentially inhibits viral replication | |
| Anticancer | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,3-dichloroquinoxaline-6-carbonyl chloride derivatives?
- Methodological Answer : The compound is synthesized by reacting amines (e.g., Z-(NHR)ₙ) with molten this compound in an aqueous medium. Key parameters include maintaining stoichiometric equivalence (n moles of the carbonyl chloride per amine), controlled temperature to ensure the chloride remains molten, and vigorous stirring to achieve high yields (>90%) and purity . Aqueous conditions minimize side reactions, but pH must be monitored to avoid hydrolysis of the acyl chloride group.
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Characterization involves a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of quinoxaline aromatic protons (δ 7.5–8.5 ppm) and carbonyl chloride signals (C=O, ~170 ppm).
- FT-IR : A sharp peak at ~1770 cm⁻¹ confirms the C=O stretch of the acyl chloride.
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₃Cl₂N₂OCl). Cross-reference with CAS No. [225-037-1] and EC No. [1919-43-3] for validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is corrosive and moisture-sensitive. Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves, goggles, and a lab coat. In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?
- Methodological Answer : Reactivity discrepancies often arise from solvent polarity and nucleophilicity. For example:
- In polar aprotic solvents (e.g., DMF), the carbonyl chloride exhibits higher electrophilicity due to stabilization of the transition state.
- In aqueous media, competing hydrolysis can reduce yields.
To address contradictions, conduct kinetic studies using UV-Vis spectroscopy to monitor reaction progress and compare rate constants (k) under varying conditions. Statistical analysis (e.g., ANOVA) can identify solvent effects .
Q. What strategies improve the regioselectivity of acylation reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Electronic effects : Electron-rich amines (e.g., anilines) preferentially react at the carbonyl chloride site due to nucleophilic attack.
- Steric hindrance : Bulky substituents on the quinoxaline ring (e.g., 2,3-dichloro groups) direct reactions to the 6-position.
Computational modeling (DFT calculations) can predict reactive sites, while LC-MS analysis of reaction intermediates validates mechanistic pathways .
Q. How can impurities in this compound be quantified and mitigated during synthesis?
- Methodological Answer : Common impurities include hydrolyzed carboxylic acid derivatives (C₁₀H₅Cl₂N₂O₂). Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Adjust reaction parameters (e.g., reduced water content, faster mixing) to minimize hydrolysis. Purity ≥98% is achievable by recrystallization from dichloromethane/hexane .
Critical Analysis of Research Challenges
- Contradictory Solubility Data : Some studies report solubility in THF, while others note precipitation. This may stem from trace moisture in solvents. Use Karl Fischer titration to quantify water content and correlate with solubility trends .
- Thermal Stability : Decomposition above 150°C limits high-temperature applications. Thermogravimetric analysis (TGA) under N₂ can define safe operating ranges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
